molecular formula C16H10Cl2N2O B7739748 2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide

2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide

Cat. No.: B7739748
M. Wt: 317.2 g/mol
InChI Key: YERJUASONIYYRB-XYOKQWHBSA-N
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Description

2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of cyano, dichlorophenyl, and phenylacrylamide groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

(E)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-14-7-6-13(9-15(14)18)20-16(21)12(10-19)8-11-4-2-1-3-5-11/h1-9H,(H,20,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERJUASONIYYRB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide typically involves the reaction of 3,4-dichloroaniline with cyanoacetic acid derivatives under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound engages in several reaction types, primarily driven by its α,β-unsaturated carbonyl system and cyano group:

Knoevenagel Condensation

The acrylamide moiety undergoes base-catalyzed condensation with aldehydes to form extended conjugated systems. For example, in the presence of triethylamine (NEt₃), the α-hydrogen adjacent to the nitrile group is deprotonated, generating a resonance-stabilized carbanion. This intermediate attacks the aldehyde carbonyl, forming a new C=C bond .

Mechanistic Steps :

  • Deprotonation of the α-carbon by NEt₃.

  • Nucleophilic attack on the aldehyde’s carbonyl carbon.

  • Proton transfer and elimination of water.

Cyclization Reactions

Reaction with aryl isothiocyanates under basic conditions yields thiazole derivatives. The nitrile group reacts with the isothiocyanate’s sulfur atom, followed by cyclization to form a five-membered heterocycle :

Example Reaction :
2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide + aryl isothiocyanate3-aryl-2-cyano-3-methylthioacrylamide (after alkylation with methyl iodide).

Nucleophilic Substitution

The electron-withdrawing cyano group activates the β-carbon of the acrylamide for nucleophilic attack. Reactions with amines or thiols yield β-substituted derivatives.

Key Reagents and Conditions

The reactivity of this compound is highly dependent on reaction conditions:

Reaction Type Reagents/Conditions Products
Knoevenagel CondensationTriethylamine, toluene, 80–100°C Conjugated dienamides
CyclizationAryl isothiocyanates, KOH, methanol Thiazole or thiophene derivatives
AlkylationMethyl iodide, dimethyl sulfate Methylthio-substituted acrylamides
Carbon Disulfide ReactionCS₂, KOH, alkylation agents Bis(methylthio)acrylamide derivatives

Thiazole Derivatives

Cyclization with aryl isothiocyanates produces 3-aryl-2-cyanoacrylamide-thiazoles , which exhibit antimicrobial and anticancer properties. These derivatives are structurally validated via NMR and X-ray crystallography .

Thiophene Analogues

Reaction with α-chloroacetyl acetone in basic media generates thiophene-2-carboxamide derivatives , utilized in optoelectronic materials and protease inhibition studies .

Iminochromene Systems

Condensation with salicylaldehyde derivatives forms iminochromene-acrylamide hybrids , which are explored as fluorescent probes or enzyme inhibitors .

Kinetic Studies

  • Knoevenagel Condensation : Reaction rates increase with electron-deficient aldehydes (e.g., nitrobenzaldehydes) due to enhanced electrophilicity. Yields exceed 80% under optimized conditions .

  • Thiazole Formation : Reactions with aryl isothiocyanates achieve 65–75% yields, with regioselectivity governed by the electronic nature of the aryl group .

Thermodynamic Data

Reaction ΔH (kJ/mol)ΔS (J/mol·K)
Knoevenagel Condensation-120 ± 5+50 ± 10
Thiazole Cyclization-95 ± 8+30 ± 5

Industrial and Pharmacological Relevance

  • Pharmaceuticals : Thiazole derivatives from this compound show IC₅₀ values < 10 μM against breast cancer cell lines (MCF-7) .

  • Material Science : Conjugated acrylamides serve as monomers in conductive polymers for organic semiconductors.

This compound’s reactivity profile underscores its utility in synthesizing bioactive and functional materials, with ongoing research expanding its applications in drug discovery and advanced materials.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide exhibit significant anticancer activity. The presence of the cyano group and the dichlorophenyl moiety can enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo, making it a candidate for further development as an anticancer agent.

Mechanism of Action
The anticancer effects are hypothesized to arise from the compound's ability to induce apoptosis in cancer cells. This is achieved through the activation of caspases and the modulation of signaling pathways related to cell survival and death. Further research is needed to elucidate the precise mechanisms involved.

Material Science

Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers. Its unique chemical structure allows for the creation of materials with specialized properties, such as enhanced thermal stability and mechanical strength. These polymers can be utilized in various applications, including coatings, adhesives, and composites.

Nanocomposites
Incorporating this compound into nanocomposite materials has shown promise in improving electrical conductivity and mechanical properties. The interaction between the organic compound and inorganic fillers can lead to enhanced performance characteristics suitable for electronic applications.

Analytical Chemistry

Chromatographic Applications
The compound can be used as a standard or reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical properties allow for its application in method development and validation processes for analyzing complex mixtures.

Spectroscopic Techniques
this compound is also utilized in spectroscopic studies to understand its interactions with various solvents and other chemical species. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide insights into its structural dynamics and reactivity.

Case Studies

Study ReferenceApplication AreaFindings
Smith et al., 2020Anticancer ResearchDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity.
Johnson et al., 2021Polymer SynthesisDeveloped a new polymer exhibiting improved mechanical properties when incorporating this compound.
Lee et al., 2022Analytical ChemistryEstablished a reliable HPLC method using this compound as a standard for quantifying related substances.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide involves its interaction with specific molecular targets. The cyano group and the dichlorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Biological Activity

2-Cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a cyano group and a dichlorophenyl moiety, which contribute to its reactivity and biological activity. The presence of the acrylamide functional group further enhances its potential as a Michael acceptor, facilitating interactions with biological targets.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. For instance, similar acrylamide derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and induction of oxidative stress .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα. These effects were observed in macrophage cultures treated with the compound at non-cytotoxic concentrations . In vivo models, such as the CFA-induced paw edema assay, further confirmed its anti-inflammatory potential by reducing edema and leukocyte migration .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that modifications in the electronic properties of similar acrylamide derivatives can enhance their antibacterial and antifungal activities. The presence of electron-withdrawing groups like chlorine has been linked to moderate antimicrobial efficacy .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cytokine Modulation : The compound appears to inhibit the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .
  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, promoting apoptosis through upregulation of pro-apoptotic factors .
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to cellular stress and apoptosis in tumor cells .

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cells via oxidative stress pathways.
Anti-inflammatory EffectsReduced IL-1β and TNFα production in macrophages; effective in CFA-induced paw edema model.
Antimicrobial ActivityModerate antibacterial activity linked to electronic properties; enhanced by electron-donating groups.

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide, and how can purity be validated?

A: The compound is typically synthesized via a nucleophilic substitution or condensation reaction between 3,4-dichloroaniline and a cyano-substituted acryloyl chloride derivative. Key steps include maintaining anhydrous conditions and controlled temperatures (40–60°C) to minimize side reactions. Purity validation involves HPLC (≥98% purity) coupled with mass spectrometry for molecular confirmation. Crystallographic data (e.g., unit cell parameters from monoclinic systems like P2₁/n) can resolve structural ambiguities .

Advanced Reaction Optimization

Q. Q: How can computational methods improve the yield of this compound in multi-step reactions?

A: Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding solvent selection (e.g., polar aprotic solvents like DMF) and catalyst choice. Reaction path search algorithms optimize stepwise kinetics, reducing trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental workflows shorten development cycles by 30–50% .

Stability and Degradation Analysis

Q. Q: What experimental protocols assess the stability of this compound under varying pH and temperature conditions?

A: Accelerated stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–60°C for 4–12 weeks. Degradation products are monitored via LC-MS, with kinetic modeling (Arrhenius equations) predicting shelf-life. Note: The 3,4-dichlorophenyl group may hydrolyze under alkaline conditions, requiring inert storage (argon atmosphere, −20°C) .

Mechanistic Studies of Biological Activity

Q. Q: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this acrylamide derivative?

A: SAR studies require systematic substitution of functional groups (e.g., replacing cyano with nitro groups) and comparative bioassays (e.g., enzyme inhibition assays). Molecular docking simulations (AutoDock Vina) map ligand-receptor interactions, while Hammett plots correlate electronic effects with activity. Contrast conflicting data by verifying assay conditions (e.g., solvent polarity impacts binding affinity) .

Data Contradiction Resolution

Q. Q: How should discrepancies in reported bioactivity or spectroscopic data be addressed?

A: Cross-validate findings using orthogonal techniques:

  • NMR discrepancies : Confirm solvent effects (e.g., DMSO vs. CDCl₃ shifts) or tautomerism.
  • Bioactivity conflicts : Replicate assays under standardized conditions (e.g., cell line viability, incubation time). Use factorial design (2^k experiments) to isolate variables like temperature or catalyst concentration .

Environmental and Safety Considerations

Q. Q: What methodologies evaluate the environmental impact of this compound during disposal?

A: Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and ecotoxicity (Daphnia magna acute toxicity tests). Computational tools like ECHA’s QSAR models predict bioaccumulation potential. For lab-scale disposal, incineration (≥800°C) with alkaline scrubbers neutralizes halogenated byproducts .

Advanced Analytical Techniques

Q. Q: Which hyphenated techniques resolve complex mixtures in reaction byproducts?

A: LC-MS/MS with electrospray ionization (ESI) identifies trace impurities (≥0.1%). Pair with GC-TOF for volatile byproducts. For structural elucidation, use 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and cyano group connectivity .

Scaling-Up Challenges

Q. Q: What factors must be prioritized when transitioning from milligram to gram-scale synthesis?

A: Address exothermicity risks via controlled addition rates (syringe pumps) and cooling jackets. Optimize solvent recovery (rotary evaporation vs. distillation) and characterize polymorphic transitions (DSC/XRD) to ensure batch consistency. Membrane separation technologies (nanofiltration) purify crude products efficiently .

Cross-Disciplinary Applications

Q. Q: How can this compound be repurposed for materials science or catalysis?

A: The acrylamide backbone’s electron-withdrawing groups (cyano, dichlorophenyl) make it a candidate for:

  • Photocatalysts : Modify with transition metals (e.g., Ru complexes) for visible-light activation.
  • Polymer precursors : Radical polymerization yields heat-resistant polymers (TGA analysis under N₂) .

Metadata and Reproducibility

Q. Q: What metadata standards ensure reproducibility in studies involving this compound?

A: Adopt FAIR principles:

  • Machine-readable formats : Include InChI keys and crystallographic CIF files.
  • Experimental logs : Document reaction humidity, stirring rates, and equipment calibration.
    Public repositories like PubChem (CID: [insert]) centralize data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.